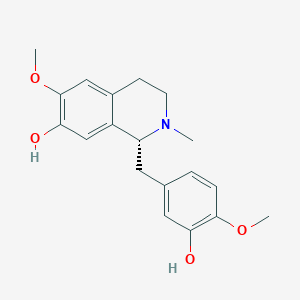

(-)-Reticuline

Description

(R)-Reticuline has been reported in Corydalis ternata, Neolitsea acuminatissima, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331501 | |

| Record name | (R)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3968-19-2 | |

| Record name | (-)-Reticuline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3968-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of (-)-Reticuline in Papaver somniferum: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-reticuline in the opium poppy, Papaver somniferum. This compound is a pivotal branch-point intermediate in the biosynthesis of a vast array of pharmacologically significant benzylisoquinoline alkaloids (BIAs), including morphine, codeine, and noscapine. This document details the enzymatic cascade responsible for its formation, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

The this compound Biosynthetic Pathway: An Enzymatic Cascade

The biosynthesis of this compound from the primary metabolite L-tyrosine is a multi-step enzymatic process. The pathway commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of methylation, hydroxylation, and O-methylation reactions.[1][2][3] The key enzymatic players in this pathway have been identified and characterized from Papaver somniferum.[4][5][6][7]

The sequential enzymatic reactions leading to this compound are as follows:

-

Norcoclaurine Synthase (NCS): Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[8]

-

Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine.[5]

-

Coclaurine N-methyltransferase (CNMT): Catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine.[6][7]

-

N-methylcoclaurine 3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase that hydroxylates (S)-N-methylcoclaurine at the 3' position to form 3'-hydroxy-N-methylcoclaurine.[4][9]

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in the pathway, this enzyme methylates the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine to produce this compound.[10][11]

Quantitative Data on Pathway Enzymes

The following tables summarize the available quantitative data for the enzymes involved in the this compound biosynthesis pathway in Papaver somniferum and related species. This information is crucial for understanding enzyme efficiency and for applications in metabolic engineering and synthetic biology.

Table 1: Kinetic Properties of this compound Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH | Optimal Temp. (°C) | Source Species |

| Norcoclaurine Synthase (NCS) | Dopamine | - | - | - | 6.5 - 7.0 | 42 - 55 | Papaver somniferum |

| 4-HPAA | 1000 | - | - | 6.5 - 7.0 | 42 - 55 | Papaver somniferum | |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (R,S)-Norcoclaurine | - | - | 7.4 x 103 | - | - | Papaver somniferum |

| Coclaurine N-methyltransferase (CNMT) | Norreticuline | 380 | - | - | 7.0 | - | Coptis japonica |

| S-adenosyl-L-methionine | 650 | - | - | 7.0 | - | Coptis japonica | |

| N-methylcoclaurine 3'-hydroxylase (CYP80B1) | (S)-N-methylcoclaurine | 15 | - | - | 7.5 | 35 | Eschscholzia californica |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | 3'-hydroxy-N-methyl-(S)-coclaurine | - | - | - | - | - | Papaver somniferum |

Note: Data for some enzymes are from closely related species where Papaver somniferum-specific data is limited. A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

A common workflow for obtaining active enzymes for characterization involves cloning the gene of interest, expressing it in a heterologous host, and purifying the recombinant protein.

Protocol 3.1.1: Heterologous Expression in E. coli

-

Cloning: The open reading frame of the target enzyme (e.g., CNMT) is amplified by PCR from P. somniferum cDNA and cloned into an expression vector, such as pET29, often with an N- or C-terminal polyhistidine (His6) tag for purification.

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. This is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to promote proper protein folding.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). The cells are lysed by sonication or using a French press.

-

Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assays

Protocol 3.2.1: General O-Methyltransferase (OMT) and N-Methyltransferase (NMT) Assay

This protocol can be adapted for 6OMT, CNMT, and 4'OMT.

-

Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT), the appropriate substrate (e.g., 100 µM (S)-norcoclaurine for 6OMT), 200 µM S-adenosyl-L-methionine (SAM) as the methyl donor, and the purified recombinant enzyme (1-5 µg).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed, and the phases are separated by centrifugation. The organic phase containing the methylated product is transferred to a new tube and evaporated to dryness.

-

Analysis: The dried residue is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the product formation.

Protocol 3.2.2: Cytochrome P450 (CYP80B1) Enzyme Assay

-

Reaction Mixture: The assay is typically performed using microsomes prepared from the heterologous expression host (e.g., yeast or insect cells) co-expressing the P450 and its cognate cytochrome P450 reductase. The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.5), the substrate (e.g., 50 µM (S)-N-methylcoclaurine), and the microsomal preparation.

-

Initiation: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is incubated at 30°C with shaking for a defined period.

-

Termination and Extraction: The reaction is stopped, and the product is extracted as described for the methyltransferase assay.

-

Analysis: The product, 3'-hydroxy-N-methylcoclaurine, is quantified by HPLC or LC-MS.

Metabolite Analysis

Protocol 3.3.1: HPLC Analysis of Benzylisoquinoline Alkaloids

-

Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a period of 20-30 minutes is often effective for separating the various pathway intermediates and reticuline.

-

Detection: Detection is typically performed using a UV detector at a wavelength of 280 nm or a diode array detector (DAD) for spectral analysis. For more sensitive and specific detection, the HPLC system can be coupled to a mass spectrometer (LC-MS).

Visualizing the Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the this compound biosynthesis pathway and a typical experimental workflow for enzyme characterization.

Caption: The this compound Biosynthesis Pathway in Papaver somniferum.

Caption: A logical workflow for the functional characterization of a biosynthetic enzyme.

Conclusion

The elucidation of the this compound biosynthesis pathway in Papaver somniferum represents a significant achievement in plant biochemistry and natural product research. A thorough understanding of the enzymes involved, their kinetic properties, and the methodologies to study them is fundamental for advancing research in this field. The information compiled in this guide serves as a valuable resource for researchers aiming to further investigate this pathway, develop novel biocatalysts, or engineer the production of valuable benzylisoquinoline alkaloids in various biological systems. Further research is warranted to fill the existing gaps in the quantitative data for some of the pathway's enzymes and to explore the regulatory mechanisms governing this crucial metabolic route.

References

- 1. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA methylation orchestrates secondary metabolite biosynthesis and transport in Papaver somniferum | PLOS One [journals.plos.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R,S)-Reticuline 7-O-methyltransferase and (R,S)-norcoclaurine 6-O-methyltransferase of Papaver somniferum - cDNA cloning and characterization of methyl transfer enzymes of alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of benzylisoquinoline alkaloid biosynthesis by heterologous expression of CjWRKY1 in Eschscholzia californica cells | PLOS One [journals.plos.org]

- 9. Metabolic engineering with a morphine biosynthetic P450 in opium poppy surpasses breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of (-)-Reticuline Derivatives: A Technical Guide for Researchers

An In-Depth Exploration of Dopaminergic, Opioidergic, and Anti-Inflammatory Properties

(-)-Reticuline, a pivotal benzylisoquinoline alkaloid, serves as a crucial biosynthetic precursor to a vast array of pharmacologically active compounds, including morphine and codeine. Beyond its role as a natural building block, this compound and its synthetic derivatives have emerged as a promising scaffold for the development of novel therapeutics targeting a range of physiological systems. This technical guide provides a comprehensive overview of the pharmacological properties of this compound derivatives, with a focus on their interactions with dopamine and opioid receptors, as well as their anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive molecules.

Dopaminergic and Opioidergic Receptor Interactions

This compound and its analogs have demonstrated notable affinity for both dopamine and opioid receptors, suggesting their potential as modulators of key neurological pathways.

Quantitative Binding Affinity Data

The binding affinities of this compound and its derivatives for various receptor subtypes are critical for understanding their pharmacological profiles. While comprehensive data for a wide range of synthetic derivatives remains an area of active research, existing studies provide valuable insights into the parent compound's interactions.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| This compound | Dopamine D₁-like | 1800 | [1] |

| This compound | Dopamine D₂-like | 470 | [1] |

Note: Data for a broader range of this compound derivatives is currently limited in publicly available literature. The table will be updated as more research becomes available.

Experimental Protocols for Receptor Binding Assays

The determination of binding affinities is typically achieved through competitive radioligand binding assays. Below are generalized protocols for assessing the interaction of this compound derivatives with dopamine and opioid receptors.

1.2.1. Dopamine Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Kᵢ) of a test compound for dopamine D₂ receptors using a competitive radioligand binding assay.

-

Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D₂ antagonist).

-

Test Compound: this compound derivative.

-

Reference Compound: Haloperidol or unlabeled Spiperone.

-

Non-specific Agent: 10 µM Butaclamol or Haloperidol to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Scintillation fluid.

-

96-well plates and filter mats.

-

Cell harvester and liquid scintillation counter.

-

-

Procedure:

-

Assay Plate Setup: The assay is performed in a 96-well plate format in triplicate.

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., at or near its Kₔ value), and the membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

-

Competition Wells: Add serial dilutions of the this compound derivative, the fixed concentration of radioligand, and the membrane suspension.

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Subtract the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine IC₅₀: Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

1.2.2. Opioid Receptor Functional Assay: [³⁵S]GTPγS Binding

This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to an opioid receptor.

-

Materials and Reagents:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Unlabeled GTPγS (for non-specific binding determination).

-

GDP.

-

Test Compound: this compound derivative.

-

Positive Control Agonist (e.g., DAMGO for MOR).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Scintillation cocktail.

-

96-well filter plates.

-

Plate scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), and serial dilutions of the test compound or vehicle. Add the membrane suspension (10-20 µg of protein per well).

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

-

-

Data Analysis:

-

Subtract non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values to obtain specific binding.

-

Plot the specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Anti-Inflammatory Properties and Signaling Pathways

Recent studies have highlighted the potent anti-inflammatory effects of this compound, suggesting its therapeutic potential in inflammatory conditions such as asthma.

In Vivo Anti-Inflammatory Activity

In a mouse model of obesity-associated asthma, this compound demonstrated significant anti-inflammatory effects.[2][3]

-

Experimental Model: BALB/c mice fed a high-fat diet and challenged with house dust mites (HDM) to induce an asthma-like phenotype.

-

Treatment: this compound (0.25 mg/kg) administered by intragastric gavage.

-

Key Findings:

-

Suppression of airway resistance.

-

Reduction of inflammatory cell recruitment (neutrophils, eosinophils, lymphocytes) in bronchoalveolar lavage fluid (BALF).[2]

-

Decreased levels of pro-inflammatory cytokines (IL-17A, IL-1β, IL-5) in the lung.[2][3]

-

Inactivation of the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathways.[2][3]

-

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades.

2.2.1. JAK2/STAT3/SOCS3 Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. This compound has been shown to inactivate this pathway.[2][3]

2.2.2. p38 MAPK/NF-κB Pathway

The p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. This compound has been demonstrated to inactivate these pathways.[2][3]

Experimental Protocol for Western Blot Analysis

Western blotting is a key technique to assess the phosphorylation status and expression levels of proteins within these signaling pathways.

-

Materials and Reagents:

-

Lung tissue homogenates from the in vivo model.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-SOCS3, anti-p-p38, anti-p38, anti-p-NF-κB p65, anti-NF-κB p65, and a loading control like anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Protein Extraction: Homogenize lung tissues in lysis buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

-

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is a critical aspect of exploring their pharmacological potential. Various synthetic strategies have been developed, including chemo-enzymatic approaches that offer high stereoselectivity and efficiency.

Future Directions and Conclusion

The pharmacological properties of this compound and its derivatives present a compelling area for further investigation. While the parent compound exhibits interesting activities at dopamine and opioid receptors and potent anti-inflammatory effects, the exploration of a diverse library of synthetic analogs is necessary to fully elucidate the structure-activity relationships and identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Systematic Synthesis and Screening: The generation of a comprehensive library of this compound derivatives with modifications at various positions of the benzylisoquinoline scaffold.

-

Comprehensive Pharmacological Profiling: The evaluation of these derivatives against a broad panel of receptors and biological targets to identify novel activities and off-target effects.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the observed pharmacological effects, including downstream signaling events and potential biased agonism.

-

In Vivo Efficacy and Safety Studies: Assessment of the therapeutic potential and safety profiles of promising lead compounds in relevant animal models of neurological and inflammatory diseases.

References

- 1. Item - Structureâactivity relationships of opioid ligands - Loughborough University - Figshare [repository.lboro.ac.uk]

- 2. Anti-inflammatory effects of reticuline on the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathway in a mouse model of obesity-associated asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Enigmatic Precursor: A Technical Guide to the Natural Sources and Isolation of (-)-Reticuline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Reticuline, a pivotal benzylisoquinoline alkaloid, stands as a critical branching point in the biosynthesis of a vast array of pharmacologically significant alkaloids, including morphine, codeine, papaverine, and berberine. Its central role as a metabolic intermediate makes it a molecule of immense interest for researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological significance, primarily as a precursor in complex alkaloid biosynthetic pathways.

Natural Sources of this compound

This compound is found in a variety of plant species, predominantly within the Papaveraceae and Annonaceae families. While it is a crucial intermediate, its concentration in plant tissues is often low, making its isolation challenging. Key plant sources include:

-

Papaveraceae Family:

-

Papaver somniferum (Opium Poppy): While being the primary source of morphinan alkaloids, opium poppy contains this compound in very low concentrations, typically around 0.04% in commercial poppy straw and in trace amounts in opium.[1][2] Papaverine, a downstream product of reticuline metabolism, constitutes about 1% of the alkaloids in opium latex.[3]

-

Eschscholzia californica (California Poppy)

-

Corydalis cava

-

Fumaria officinalis

-

-

Annonaceae Family:

-

Lauraceae Family:

-

Berberidaceae Family:

-

Magnoliaceae Family:

-

Magnolia officinalis[8]

-

-

Lauraceae Family:

-

Neolitsea aciculata[8]

-

Quantitative Data on Alkaloid Content

The concentration of this compound and related alkaloids varies significantly depending on the plant species, cultivar, and environmental conditions. The following table summarizes available quantitative data for key species. It is important to note that specific quantitative data for this compound is scarce due to its transient nature as a biosynthetic intermediate.

| Plant Species | Plant Part | Alkaloid | Concentration (% of dry weight or as specified) | Reference |

| Papaver somniferum | Poppy Straw | This compound | 0.04% | [1][2] |

| Papaver somniferum | Opium | This compound | Trace amounts | [1][2] |

| Papaver somniferum | Opium Latex | Papaverine | ~1% | [3] |

| Papaver somniferum 'Buddha' | Poppy Capsules | Morphine | 1.64% (mean) | [9] |

| Papaver somniferum 'Sušický červenosemenný' | Poppy Capsules | Papaverine | 0.07% (mean) | [9] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources requires multi-step procedures involving extraction, partitioning, and chromatography. Below are detailed methodologies compiled from various sources.

Protocol 1: Isolation of this compound from Papaver somniferum (Poppy Straw)

This protocol is a general method for the extraction of opium alkaloids and can be adapted for the enrichment of this compound.

1. Extraction:

-

Materials: Dried and powdered poppy straw, isobutanol, water, alkali (e.g., ammonia or sodium hydroxide).

-

Procedure:

-

Prepare a solvent mixture of isobutanol and water. The ratio can be varied, for instance, from 1:10 (water:isobutanol) up to the point of saturation.

-

Add a sufficient amount of alkali to the solvent to convert the alkaloids into their free base form.

-

Macerate the dried poppy straw with the prepared solvent mixture for a sufficient period (e.g., 12 hours) with agitation.

-

Separate the liquid extract from the plant material by filtration or centrifugation.

-

2. Purification:

-

Materials: Toluene, phosphoric acid, silica gel, chloroform, methanol.

-

Procedure:

-

The resulting crude extract is often a dark, caustic solution. To remove impurities, the extract can be subjected to liquid-liquid extraction. For example, the caustic solution can be extracted with toluene at a specific pH.

-

The pH of the aqueous phase is then carefully adjusted to approximately 9.2 with an acid like phosphoric acid to precipitate the alkaloids. This compound may precipitate as a gum.

-

Further purification is achieved through column chromatography. A silica gel column is commonly used.

-

The column is eluted with a solvent system such as chloroform:methanol (e.g., 17:3 v/v).[10]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

The pure fractions are combined and the solvent is evaporated to yield purified this compound.

-

Protocol 2: Isolation of Alkaloids from Annona squamosa Leaves

This protocol outlines a general procedure for the isolation of alkaloids from Annona squamosa.

1. Extraction:

-

Materials: Air-dried and powdered leaves of Annona squamosa, methanol.

-

Procedure:

-

Macerate the powdered leaves in methanol at room temperature for an extended period (e.g., 72 hours), with periodic shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

2. Fractionation and Purification:

-

Materials: Dichloromethane, aqueous acid (e.g., 2% HCl), aqueous base (e.g., NH4OH), silica gel, various solvent systems for chromatography.

-

Procedure:

-

Suspend the crude methanolic extract in a mixture of dichloromethane and water.

-

Perform acid-base partitioning to separate the alkaloids. Acidify the aqueous layer with 2% HCl to protonate the alkaloids, making them water-soluble.

-

Separate the aqueous layer and basify it with NH4OH to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids into dichloromethane.

-

Evaporate the dichloromethane to yield a crude alkaloid fraction.

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as hexane, ethyl acetate, and methanol, to separate the individual alkaloids.

-

Monitor the fractions by TLC and combine those containing the compound of interest for further purification if necessary, potentially using preparative HPLC.

-

Protocol 3: Analytical Scale Extraction for HPLC Analysis from Lindera aggregata

This protocol is suitable for the extraction and quantification of alkaloids from Lindera aggregata using HPLC.

1. Extraction:

-

Materials: Dried and powdered roots of Lindera aggregata, 70% ethanol.

-

Procedure:

-

Reflux the powdered root material with 70% ethanol for a defined period (e.g., 1.5 hours).

-

Filter the extract and repeat the extraction process on the plant residue to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure to obtain the crude ethanol extract.[11]

-

2. Sample Preparation for HPLC:

-

Materials: Methanol, 0.22 µm syringe filter.

-

Procedure:

-

Dissolve a known amount of the crude extract in methanol.

-

Sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter prior to injection into the HPLC system.

-

Biosynthetic Pathway of this compound

This compound is a central intermediate in the biosynthesis of a wide range of benzylisoquinoline alkaloids. The pathway begins with the amino acid L-tyrosine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. Microbial production of novel sulphated alkaloids for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Root Extract of Lindera aggregata (Sims) Kosterm. Modulates the Th17/Treg Balance to Attenuate DSS-Induced Colitis in Mice by IL-6/STAT3 Signaling Pathway [frontiersin.org]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Reticuline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticuline, a pivotal benzylisoquinoline alkaloid, serves as a central precursor in the biosynthesis of a vast array of pharmacologically significant natural products, including morphine, codeine, berberine, and papaverine. Its stereochemistry is of paramount importance, as the spatial arrangement of its single chiral center dictates the downstream metabolic pathway and the ultimate class of alkaloids produced. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of reticuline, detailing its enantiomeric forms, biosynthetic pathways, and the experimental methodologies employed for its stereochemical characterization.

Introduction: The Chiral Center of Reticuline

Reticuline possesses a single stereocenter at the C-1 position of its tetrahydroisoquinoline core. Consequently, it exists as a pair of enantiomers: (S)-reticuline and (R)-reticuline.[1][2] The absolute configuration of this chiral center is the determining factor for the divergent biosynthetic pathways leading to different classes of isoquinoline alkaloids.

-

(S)-Reticuline: This enantiomer is the primary biosynthetic precursor for a wide range of alkaloids, including the protoberberine, phthalideisoquinoline, and benzophenanthridine alkaloids.[3] It is often referred to as (+)-reticuline due to its dextrorotatory nature.[1]

-

(R)-Reticuline: In contrast, (R)-reticuline is the crucial precursor for the biosynthesis of morphinan alkaloids, such as morphine and codeine.[4] This enantiomer is levorotatory and is also known as (-)-reticuline.[2]

The selective formation and utilization of these enantiomers underscore the high degree of stereospecificity inherent in plant biosynthetic machinery.

Biosynthesis and Stereochemical Inversion

The biosynthesis of reticuline begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, derived from the amino acid L-tyrosine. A series of enzymatic reactions, including methylation and hydroxylation steps, leads to the formation of (S)-norcoclaurine, which is then converted to (S)-reticuline.

A critical juncture in the biosynthesis of morphinan alkaloids is the stereochemical inversion of (S)-reticuline to (R)-reticuline. This epimerization is catalyzed by a unique bifunctional enzyme known as reticuline epimerase, which is a fusion protein containing two distinct domains: a 1,2-dehydroreticuline synthase (DRS) and a 1,2-dehydroreticuline reductase (DRR). The process involves an oxidation-reduction sequence where (S)-reticuline is first oxidized to the achiral intermediate 1,2-dehydroreticuline, which is then stereospecifically reduced to (R)-reticuline.[3]

Biosynthetic Pathway of Reticuline

Experimental Determination of Absolute Configuration

The determination of the absolute configuration of reticuline enantiomers is crucial for understanding their biological activities and for synthetic and biosynthetic studies. Several analytical techniques are employed for this purpose.

Optical Rotation

Optical rotation is a fundamental property of chiral molecules that is used to distinguish between enantiomers.[5][6] (S)-Reticuline is dextrorotatory, meaning it rotates the plane of polarized light to the right (+), while (R)-reticuline is levorotatory, rotating the plane of polarized light to the left (-).[1][2] The magnitude of the specific rotation is a physical constant for each enantiomer under defined experimental conditions.

Table 1: Optical Rotation Data for Reticuline Enantiomers

| Enantiomer | Sign of Rotation | Specific Rotation ([(\alpha)]) |

| (S)-Reticuline | (+) | Data not available in search results |

| (R)-Reticuline | (-) | Data not available in search results |

Note: Specific optical rotation values with detailed experimental conditions (concentration, solvent, temperature, and wavelength) were not found in the performed search.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[7][8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.

Experimental Protocol: Chiral HPLC Separation of Reticuline Enantiomers (General Approach)

A specific, detailed protocol for the chiral HPLC separation of reticuline was not found. However, a general workflow for developing such a method is as follows:

-

Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) to identify a column that provides baseline separation of the (S)- and (R)-reticuline enantiomers.[9]

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase; acetonitrile/water with additives for reversed-phase) to achieve optimal resolution and peak shape.[10]

-

Detection: Utilize a UV detector set at a wavelength where reticuline exhibits strong absorbance (e.g., around 280 nm).

-

Quantification: For determining enantiomeric excess, integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|(Area S) - (Area R)| / |(Area S) + (Area R)|] x 100.

Chiral HPLC Method Development Workflow

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule by elucidating its three-dimensional structure in the solid state.[11] This technique requires the formation of a high-quality single crystal of the enantiomerically pure compound. While the X-ray crystal structure of reticuline itself was not found, this method has been successfully applied to determine the absolute configuration of other tetrahydroisoquinoline alkaloids.[12]

Experimental Protocol: X-ray Crystallography for Absolute Configuration (General Approach)

-

Crystallization: Grow single crystals of enantiomerically pure (S)- or (R)-reticuline from a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the assumed configuration and close to 1 for the inverted configuration confirms the absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13] Enantiomers exhibit mirror-image CD spectra, making this technique a valuable tool for determining absolute configuration, especially when compared with theoretically calculated spectra.

Experimental Protocol: Circular Dichroism Spectroscopy (General Approach)

-

Sample Preparation: Prepare a solution of the purified reticuline enantiomer in a suitable solvent that is transparent in the desired UV region.

-

Spectral Acquisition: Record the CD spectrum over a range of wavelengths, typically in the far-UV (190-250 nm) and near-UV (250-350 nm) regions.

-

Data Analysis: Compare the experimental CD spectrum with the spectrum of a known standard or with a theoretically calculated spectrum for a given absolute configuration. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Conclusion

The stereochemistry of reticuline is a fascinating and critical aspect of alkaloid biosynthesis and pharmacology. The existence of (S)- and (R)-enantiomers and the intricate enzymatic machinery that governs their formation and interconversion highlight the remarkable stereoselectivity of natural product biosynthetic pathways. A thorough understanding of the absolute configuration of reticuline and the analytical methods used for its determination is essential for researchers in natural product chemistry, enzymology, and drug development. While general protocols for stereochemical analysis are well-established, further research to determine and publish the specific chiroptical data and detailed analytical methods for reticuline enantiomers would be a valuable contribution to the field.

References

- 1. Reticuline | C19H23NO4 | CID 439653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C19H23NO4 | CID 440586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereochemical inversion of (S)-reticuline by a cytochrome P450 fusion in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optical rotation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. uhra.herts.ac.uk [uhra.herts.ac.uk]

(-)-Reticuline as a Precursor for Isoquinoline Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Reticuline, a pivotal benzylisoquinoline alkaloid, stands as a critical branch-point intermediate in the biosynthesis of a vast and pharmacologically significant class of natural products: the isoquinoline alkaloids. This technical guide provides a comprehensive overview of the enzymatic pathways originating from this compound, leading to the production of diverse alkaloids, including the analgesic morphinans (morphine and codeine), the antimicrobial protoberberines (berberine), and the benzophenanthridines (sanguinarine), as well as the vasodilator papaverine. This document details the key enzymes, their mechanisms, and the cellular localization of these biosynthetic routes. Furthermore, it presents a compilation of quantitative data, including enzyme kinetics and product yields in various systems. Detailed experimental protocols for the characterization of key enzymes and the quantification of major alkaloids are provided to facilitate further research and development in this field.

Introduction

The isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with over 2,500 known structures.[1] Many of these compounds exhibit potent pharmacological activities and are utilized as pharmaceuticals, including the powerful analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the anticancer agent sanguinarine. The biosynthetic pathways leading to these valuable compounds converge at the central intermediate, this compound.

(S)-Reticuline is synthesized from L-tyrosine via a series of enzymatic steps.[2] From this crucial juncture, the pathways diverge, employing a remarkable array of stereospecific and regiospecific enzymes to construct the distinct skeletons of the various isoquinoline alkaloid classes. Understanding these intricate biosynthetic networks is paramount for the metabolic engineering of plants and microorganisms to enhance the production of medicinally important alkaloids and for the discovery of novel therapeutic agents. This guide aims to provide a detailed technical resource for professionals engaged in the study and application of isoquinoline alkaloid biosynthesis.

Biosynthetic Pathways from this compound

This compound serves as the final common precursor for a multitude of isoquinoline alkaloids. The fate of this compound is determined by the specific enzymatic machinery present in a particular plant species or engineered microbial host. The principal pathways originating from (S)-reticuline and its epimer (R)-reticuline are depicted below.

The Morphinan Alkaloid Pathway (Morphine and Codeine)

The biosynthesis of morphine and codeine is unique as it proceeds from the (R)-enantiomer of reticuline.[3]

-

Epimerization of (S)-Reticuline: The pathway is initiated by the conversion of (S)-reticuline to (R)-reticuline. This epimerization is catalyzed by the enzyme reticuline epimerase (STORR), which involves an oxidation and subsequent reduction.[4]

-

Formation of the Morphinan Skeleton: (R)-reticuline undergoes an intramolecular C-C phenol coupling reaction catalyzed by salutaridine synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1), to form salutaridine.[5]

-

Subsequent Transformations: Salutaridine is then reduced to salutaridinol by salutaridinol reductase (SalR). Salutaridinol is acetylated by salutaridinol acetyltransferase (SalAT) to form salutaridinol-7-O-acetate, which spontaneously rearranges to thebaine. Thebaine is then converted to morphine via a series of demethylations and reductions involving enzymes such as thebaine 6-O-demethylase (T6ODM) and codeinone reductase (COR).[3][6]

The Protoberberine and Benzophenanthridine Alkaloid Pathways (Berberine and Sanguinarine)

These pathways commence with the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE).[7]

-

Formation of the Protoberberine Skeleton: BBE, a FAD-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge of (S)-scoulerine.[7]

-

Pathway to Berberine: (S)-scoulerine is converted to berberine through a series of reactions involving scoulerine 9-O-methyltransferase (SOMT), canadine synthase (a cytochrome P450 enzyme), and a tetrahydroprotoberberine oxidase.

-

Pathway to Sanguinarine: (S)-scoulerine is the precursor for sanguinarine biosynthesis. It is converted to stylopine by the action of two cytochrome P450 enzymes: cheilanthifoline synthase and stylopine synthase.[8] Stylopine then undergoes further modifications, including N-methylation and hydroxylations, catalyzed by enzymes such as protopine 6-hydroxylase, to ultimately yield sanguinarine.[1]

The Papaverine Biosynthetic Pathway

The biosynthesis of papaverine also originates from (S)-reticuline.[9]

-

Methylation and Demethylation: The pathway involves a series of methylation and N-demethylation steps. (S)-Reticuline is first methylated by reticuline 7-O-methyltransferase (7OMT) to produce laudanine. Laudanine is then further O-methylated and subsequently N-demethylated to yield tetrahydropapaverine.[9]

-

Oxidation: The final step is the oxidation of tetrahydropapaverine to papaverine.[9]

Data Presentation: Quantitative Analysis

This section summarizes quantitative data related to the enzymatic conversion of this compound and the production of downstream isoquinoline alkaloids.

Table 1: Kinetic Parameters of Key Enzymes in Isoquinoline Alkaloid Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Salutaridine Synthase (CYP719B1) | (R)-Reticuline | 6.2 | 0.027 | Papaver somniferum | [10] |

| Berberine Bridge Enzyme | (S)-Reticuline | - | - | Eschscholzia californica | [11] |

| Codeinone Reductase (COR1.3) | Codeinone | - | - | Papaver somniferum | [10] |

| Norcoclaurine Synthase | Dopamine | - | - | Thalictrum flavum | [12] |

| Norcoclaurine 6-O-methyltransferase | (R,S)-Norcoclaurine | - | - | Papaver somniferum | [13] |

| Reticuline 7-O-methyltransferase | (S)-Reticuline | - | - | Papaver somniferum | [13] |

Note: A comprehensive set of kinetic parameters for all enzymes is not consistently available in the literature. The table presents available data, and "-" indicates data not found in the reviewed sources.

Table 2: Production of Reticuline and its Derivatives in Engineered Microorganisms

| Product | Host Organism | Precursor | Titer | Reference |

| (S)-Reticuline | Escherichia coli | Dopamine | 55 mg/L | [1] |

| (S)-Reticuline | Escherichia coli | Glucose | 384 µM | [14] |

| (S)-Reticuline | Saccharomyces cerevisiae | Glucose | - | [15] |

| Magnoflorine | E. coli / S. cerevisiae co-culture | Dopamine | 7.2 mg/L | [1] |

| Scoulerine | E. coli / S. cerevisiae co-culture | Dopamine | 8.3 mg/L | [1] |

| Thebaine | Saccharomyces cerevisiae | (R)-Reticuline | - | [3] |

| Morphine | Saccharomyces cerevisiae | Thebaine | 0.2 mg/L | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its conversion to isoquinoline alkaloids.

Heterologous Expression and Purification of Berberine Bridge Enzyme (BBE) from E. coli

Objective: To produce and purify recombinant BBE for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a BBE expression vector.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

SDS-PAGE reagents.

Procedure:

-

Inoculate a starter culture of the transformed E. coli in LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged BBE with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole.

-

Analyze the purity of the protein by SDS-PAGE.

Enzymatic Assay of Berberine Bridge Enzyme (BBE)

Objective: To determine the activity of purified BBE.

Materials:

-

Purified BBE enzyme.

-

(S)-Reticuline substrate.

-

Assay buffer (e.g., 100 mM Tris-HCl pH 9.0).

-

HPLC system with a UV detector.

-

C18 reverse-phase HPLC column.

-

Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).

-

(S)-Scoulerine standard.

Procedure:

-

Prepare a reaction mixture containing assay buffer and (S)-reticuline at a known concentration.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified BBE.

-

Incubate the reaction for a specific time period (e.g., 10-60 minutes).

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Centrifuge the mixture to precipitate the enzyme.

-

Analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine produced.

-

Calculate the enzyme activity based on the rate of product formation.

HPLC-MS/MS Method for the Quantification of Sanguinarine

Objective: To quantify sanguinarine in biological samples.

Materials:

-

HPLC-MS/MS system with an electrospray ionization (ESI) source.

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile phase: Acetonitrile and ammonium formate buffer (e.g., 25 mM, pH 3.2).

-

Sanguinarine standard.

-

Internal standard (optional).

-

Extraction solvent (e.g., acidified methanol).

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample (e.g., plant tissue, cell culture).

-

Extract the alkaloids with the extraction solvent.

-

Centrifuge to remove solid debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample onto the HILIC column.

-

Perform chromatographic separation using an isocratic or gradient elution with the specified mobile phase.

-

Detect sanguinarine and the internal standard using the MS/MS detector in multiple reaction monitoring (MRM) mode. Select appropriate precursor and product ions for sanguinarine (e.g., m/z 332 -> 317).

-

-

Quantification:

-

Construct a calibration curve using sanguinarine standards of known concentrations.

-

Determine the concentration of sanguinarine in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

-

Conclusion

This compound stands as a cornerstone in the biosynthesis of a vast array of medicinally important isoquinoline alkaloids. The elucidation of the enzymatic pathways branching from this central intermediate has opened up new avenues for the biotechnological production of these valuable compounds. The detailed understanding of the key enzymes, their kinetic properties, and the development of robust analytical methods are essential for the successful metabolic engineering of microbial and plant systems. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical protocols to advance the study and application of isoquinoline alkaloid biosynthesis. Further research into the structure-function relationships of these unique enzymes will undoubtedly lead to the development of novel biocatalysts and the production of new-to-nature therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 6. agilent.com [agilent.com]

- 7. Characterization and mechanism of the berberine bridge enzyme, a covalently flavinylated oxidase of benzophenanthridine alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. uniprot.org [uniprot.org]

- 11. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rhea - reaction knowledgebase [rhea-db.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

The Neuroprotective Potential of (-)-Reticuline: A Technical Overview of its Biological Activity in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Reticuline, a benzylisoquinoline alkaloid, is a key biosynthetic intermediate of numerous isoquinoline alkaloids with significant pharmacological properties. While its role as a precursor is well-established, emerging research suggests that this compound itself possesses intrinsic biological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity in neuronal cells. It consolidates available data on its mechanism of action, focusing on the modulation of key signaling pathways implicated in neuronal survival and inflammation. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for neurological disorders.

Introduction

Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to this neuronal demise include neuroinflammation, oxidative stress, and apoptosis. There is a growing interest in identifying novel therapeutic agents that can target these pathways to slow or halt disease progression. This compound, a naturally occurring benzylisoquinoline alkaloid found in various plant species, has garnered attention for its potential neuroprotective properties. This guide delves into the specifics of its action within neuronal contexts, presenting the available scientific evidence.

Core Biological Activities in a Neuronal Context

The primary neurobiological activities attributed to this compound revolve around its anti-inflammatory and anti-apoptotic effects. While research specifically focused on neuronal cells is still emerging, studies on related cell types and disease models provide significant insights.

Anti-Inflammatory Effects and Modulation of the JAK-STAT Pathway

Chronic neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a hallmark of many neurodegenerative disorders. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines.

Recent evidence suggests that reticuline can modulate inflammatory responses by inactivating the JAK2/STAT3 signaling pathway. Although this has been demonstrated in a mouse model of obesity-associated asthma, it presents a plausible mechanism for neuroprotection, as the JAK-STAT pathway is also heavily implicated in neuroinflammation. By inhibiting the phosphorylation of JAK2 and STAT3, reticuline may suppress the downstream production of inflammatory mediators in the central nervous system, thereby creating a more favorable environment for neuronal survival.

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to excessive neuronal loss. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with members like Bcl-2 being anti-apoptotic and others like Bax being pro-apoptotic.

Studies have indicated that reticuline may exert a neuroprotective effect by modulating the expression of these key apoptotic proteins. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax and cleaved-caspase-3[1]. This shift in the Bax/Bcl-2 ratio towards survival is a critical mechanism for preventing neuronal cell death.

Quantitative Data on Biological Activity

Quantitative data on the specific activity of this compound in neuronal cells is limited in the current literature. The following table summarizes available data, primarily from a study on traumatic brain injury which provides insights into its potential efficacy.

| Parameter | Cell/Tissue Type | Condition | Reticuline Concentration | Observed Effect | Reference |

| Protein Expression | Mouse brain tissue (injury area) | Traumatic Brain Injury | Not Specified | Decreased expression of Iba1 and GFAP (markers of microglial and astrocyte activation) | [1] |

| Protein Expression | Mouse brain tissue (injury area) | Traumatic Brain Injury | Not Specified | Downregulation of Bax and cleaved-caspase-3 | [1] |

| Protein Expression | Mouse brain tissue (injury area) | Traumatic Brain Injury | Not Specified | Upregulation of Bcl-2 | [1] |

| Apoptotic Cells | Mouse brain tissue (injury area) | Traumatic Brain Injury | Not Specified | Significantly reduced number of TUNEL-positive (dead) cells | [1] |

Key Signaling Pathways

Based on the available evidence, two primary signaling pathways appear to be modulated by this compound to exert its neuroprotective effects.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated by cytokine binding to their receptors, leading to the phosphorylation and activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, including those for pro-inflammatory cytokines. Reticuline is hypothesized to interfere with this cascade by inhibiting the phosphorylation of JAK2 and STAT3.

Figure 1: Hypothesized inhibition of the JAK-STAT pathway by this compound.

The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is controlled by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family at the mitochondrial membrane. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, leading to cell death. Reticuline is suggested to promote neuronal survival by increasing Bcl-2 expression and decreasing Bax and cleaved-caspase-3 levels.

Figure 2: Proposed mechanism of this compound's anti-apoptotic action.

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound on neuronal cells are not widely published. The following are generalized protocols based on standard methodologies in neurobiology, which can be adapted for investigating this compound.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used models for dopaminergic neurons.

-

Culture Conditions: Cells are typically maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (Optional): To induce a more mature neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid (e.g., 10 µM) for several days. PC12 cells can be differentiated with nerve growth factor (NGF; e.g., 50 ng/mL).

-

This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the cell culture medium. Control cells should be treated with the same concentration of the vehicle.

Cell Viability Assay (MTT Assay)

-

Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity using a relevant stressor (e.g., 1-methyl-4-phenylpyridinium (MPP+), hydrogen peroxide, or glutamate).

-

After the desired incubation period (e.g., 24 hours), add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Expression

-

Plate neuronal cells in 6-well plates and treat with this compound and/or a neurotoxic agent.

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, Bcl-2, Bax, cleaved-caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

The workflow for a typical western blot experiment is illustrated below.

Figure 3: General workflow for Western Blot analysis.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound holds promise as a neuroprotective agent. Its potential to modulate the JAK-STAT and intrinsic apoptosis pathways positions it as an interesting candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

-

Conducting in-depth studies using primary neuronal cultures and various neuronal cell lines to confirm the direct effects of this compound.

-

Elucidating the precise molecular targets of this compound within these signaling pathways.

-

Performing dose-response studies to determine the optimal therapeutic concentrations and assess any potential toxicity.

-

Evaluating the efficacy of this compound in various in vivo models of neurodegenerative diseases.

A more thorough understanding of the neuropharmacological profile of this compound will be crucial for unlocking its potential as a novel therapeutic strategy for debilitating neurological disorders.

References

The Central Crossroads: A Technical Guide to the Discovery and History of Reticuline in Opium Poppy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticuline, a benzylisoquinoline alkaloid (BIA), stands as a critical biosynthetic junction in the opium poppy (Papaver somniferum). Its discovery and the elucidation of its pivotal role have been fundamental to understanding the formation of a vast array of pharmacologically significant compounds, including morphine, codeine, noscapine, and papaverine. Initially, the biosynthesis of these alkaloids was thought to proceed through norlaudanosoline. However, meticulous research involving isotopic labeling and enzymatic studies overturned this theory, establishing (S)-norcoclaurine as the primary precursor, which is subsequently converted to the central intermediate, (S)-reticuline. This guide provides an in-depth technical overview of the historical milestones, key experiments, and methodologies that have defined our current understanding of reticuline's significance in opium poppy. It details the biosynthetic pathway to and from reticuline, summarizes quantitative data, and provides outlines of the key experimental protocols that were instrumental in these discoveries.

Historical Context and the Shifting Paradigm of BIA Biosynthesis

The journey to understanding reticuline's role in opium poppy is a story of evolving scientific theory and experimental rigor. For a considerable period, the biosynthesis of benzylisoquinoline alkaloids was hypothesized to originate from norlaudanosoline.[1][2] This was a logical assumption based on the chemical structures of the end products.

However, in the late 20th century, experimental evidence began to challenge this model. Through precursor administration studies using stable isotope-labeled compounds in Papaver seedlings, researchers demonstrated that the trihydroxylated (S)-norcoclaurine, not the tetraoxygenated norlaudanosoline, is the initial benzylisoquinoline alkaloid formed.[1][2] These experiments, analyzed by HPLC-high resolution mass spectrometry, conclusively showed that (S)-norcoclaurine is the key entry point to the BIA pathway, which then proceeds to (S)-reticuline.[1][2] This discovery marked a significant paradigm shift, positioning (S)-reticuline as the central branch-point intermediate from which the diverse array of opium alkaloids arise.[3][4]

The Biosynthesis of Reticuline: A Step-by-Step Enzymatic Cascade

The formation of (S)-reticuline from primary metabolism is a multi-step enzymatic process that occurs within the sieve elements of the phloem in the opium poppy.[5][6][7]

-

Formation of (S)-Norcoclaurine: The pathway initiates with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by norcoclaurine synthase (NCS) .[8]

-

Conversion to (S)-Reticuline: (S)-norcoclaurine undergoes a series of modifications to yield (S)-reticuline, catalyzed by the following enzymes in succession:

-

Norcoclaurine 6-O-methyltransferase (6OMT)

-

(S)-coclaurine N-methyltransferase (CNMT)

-

(S)-N-methylcoclaurine 3′-hydroxylase (NMCH) , a cytochrome P450 enzyme.

-

3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) [8]

-

The end product of this cascade, (S)-reticuline, is a crucial hub, directing carbon flux towards various alkaloid classes.

Reticuline as a Branch-Point Intermediate

(S)-Reticuline's significance lies in its position as a key metabolic fork in the road. From this central molecule, several distinct biosynthetic branches diverge, leading to different classes of alkaloids.[3][4]

-

Morphinan Alkaloids (e.g., Morphine, Codeine): This pathway is unique in that it requires the stereochemical inversion of (S)-reticuline to (R)-reticuline . This crucial step is catalyzed by a bifunctional enzyme known as reticuline epimerase (REPI) or STORR , a fusion of a cytochrome P450 and an aldo-keto reductase.[8] (R)-reticuline is then converted to salutaridine, the first committed step towards morphine.

-

Protoberberine and Benzophenanthridine Alkaloids (e.g., Sanguinarine): The berberine bridge enzyme (BBE) acts on (S)-reticuline to form (S)-scoulerine, committing it to the biosynthesis of these alkaloid classes.[7]

-

Phthalideisoquinoline Alkaloids (e.g., Noscapine): This branch also originates from (S)-reticuline.

-

Aporphine Alkaloids (e.g., Magnoflorine): (S)-Reticuline can be N-methylated by reticuline N-methyltransferase (RNMT) , leading to the formation of aporphine alkaloids.

-

Benzylisoquinoline Alkaloids (e.g., Papaverine): The biosynthesis of papaverine proceeds through the methylation of (S)-reticuline to (S)-laudanine.[1][2]

Quantitative Data

Quantifying reticuline levels in opium poppy can be challenging due to its role as a transient intermediate. However, experimental manipulations and analyses of different cultivars provide insights into its concentration and the metabolic flux through the BIA pathway.

| Compound | Cultivar/Condition | Concentration | Tissue | Reference |

| (S)-Reticuline | Papaver hybrid seedlings fed with labeled precursors | 95.30 nmol/g dry weight | Seedlings | [2] |

| Laudanine | Papaver hybrid seedlings fed with labeled precursors | 0.42 nmol/g dry weight | Seedlings | [2] |

| Laudanosine | Papaver hybrid seedlings fed with labeled precursors | 0.28 nmol/g dry weight | Seedlings | [2] |

| Morphine | Tasmanian elite cultivar C048-6-14-64 | Constitutes a major portion of the 91.2% morphinan alkaloids in latex | Latex | [9] |

| Noscapine | Condiment cultivar "Marianne" | Constitutes a major portion of the 80.5% phthalideisoquinoline alkaloids in latex | Latex | [9] |

| Morphine | 'Buddha' cultivar | Mean 1.64% of dry weight | Empty Capsules | [10] |

| Morphine | Various cultivars | 0.3% - 1.64% of dry weight | Capsules | [10][11] |

Experimental Protocols

The elucidation of the reticuline pathway has been dependent on a suite of advanced biochemical and molecular biology techniques. Below are summarized protocols for key experimental approaches.

Precursor Feeding with Stable Isotope Labeling

This method was crucial in revising the BIA biosynthetic pathway.

-

Plant Material: Germinate and grow Papaver somniferum seedlings under controlled conditions (e.g., 12-hour day/night cycle at 20°C).[2]

-

Precursor Administration: After a set growth period (e.g., 4 days), administer a sterile solution of a stable isotope-labeled potential precursor (e.g., [1-¹³C, N-¹³CH₃]-(S)-reticuline) to the seedlings' roots.[2]

-

Incubation: Allow the seedlings to metabolize the labeled precursor for a defined period.

-

Extraction: Harvest the seedlings and perform a methanolic extraction of the total plant material.

-